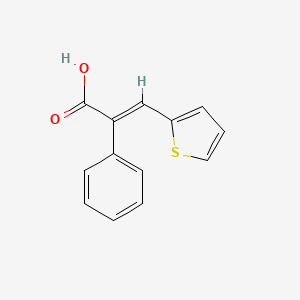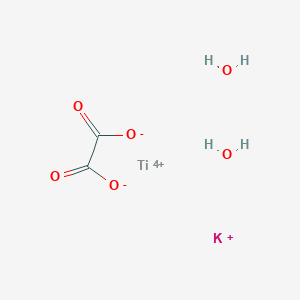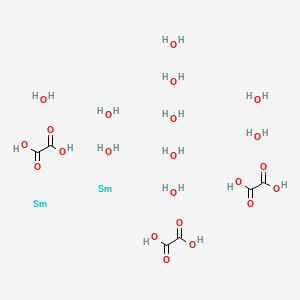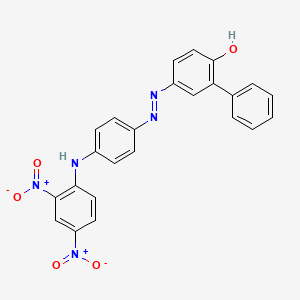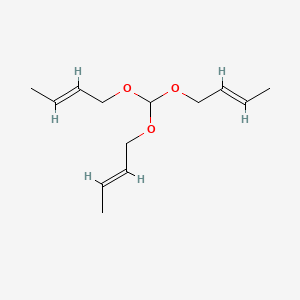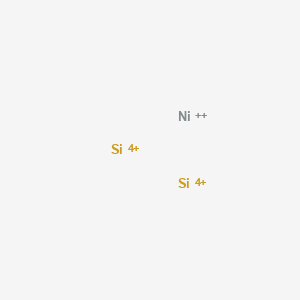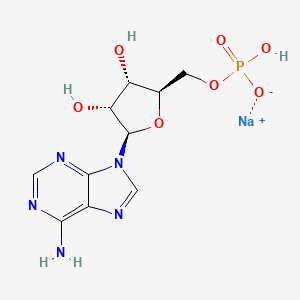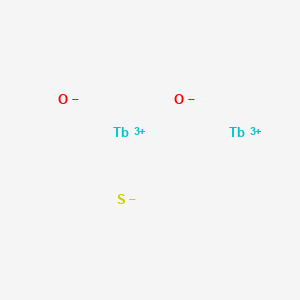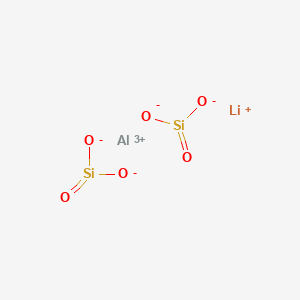
Spodumene (AlLi(SiO3)2)
描述
Synthesis Analysis
The synthesis of spodumene-related materials often involves high-temperature solid-state reactions. For instance, spodumene solid solutions have been synthesized by reacting lithium, aluminum, and silicon sources under specific conditions, showing variations in cell dimensions based on the ionic radii of the substituting ions (Ohashi & Osawa, 1988).
Molecular Structure Analysis
Spodumene's structure can be analyzed through electron density distribution studies, revealing the nature of Si-O and Al-O bonds and their relationship to the material's properties. The electron density distribution and Madelung potential studies highlight the arrangement of atoms and the charge distribution within the crystal (Kuntzinger & Ghermani, 1999).
Chemical Reactions and Properties
Spodumene's surface chemistry, particularly in flotation processes, demonstrates its interaction with various chemicals. Surface crystal chemistry plays a significant role in the selective flotation of spodumene from other minerals, influenced by the surface atomic sites and the adsorption of collectors like oleate (Moon & Fuerstenau, 2003).
Physical Properties Analysis
The phase transformation of spodumene from α to β form under conventional heating reveals significant structural changes that influence its physical properties. This transformation is critical for processes like the extraction of lithium from spodumene, where the β-phase is more reactive (Salakjani, Singh, & Nikoloski, 2016).
Chemical Properties Analysis
The chemical properties of spodumene, such as its floatability and reactivity towards different chemicals, are essential for its application in various industries. Studies show that the mineral's response to flotation agents and the structural integrity during chemical treatments provide insights into optimizing its utilization (He, Xiang, Jiang, Kang, & Chen, 2014).
科学研究应用
Electron Density and Madelung Potential : Research on α-spodumene (LiAl(SiO3)2) using high-resolution X-ray diffraction has contributed to understanding the electron density distribution and Madelung potential in the mineral. This study offers insights into the net charges of atoms like Si and O, and the electrostatic energy for the chemical formula of spodumene (Kuntzinger & Ghermani, 1999).
Selective Flotation in Mining : Spodumene's unique surface crystal chemistry aids in its selective flotation from other aluminosilicates, which is crucial in mining processes. This characteristic is exploited in industrial flotation with an oleate collector (Moon & Fuerstenau, 2003).
Fabrication of Glass Ceramics : Spodumene is used in the fabrication of glasses and glass ceramics in the Li2O–Al2O3–SiO2 system. The mineral aids in promoting crystallization to produce glass-ceramics with major crystalline phases like β-quartzss and β-spodumeness (Nordmann & Cheng, 1997).
Nuclear Spin Resonance Studies : The nuclear spin resonance spectrum of Al27 in spodumene has been studied to understand its magnetic field interactions. These studies are significant for solid-state physics and material sciences (Robinson, 1958).
Dosimetry Applications : Spodumene's composition makes it suitable for high-dose thermoluminescence (TL) dosimetry for beta or gamma rays, and potentially as a neutron dosimeter (Lima et al., 2014).
Properties in Gemstones and Scintillators : Spodumene's electronic structure and optical properties make it interesting for the jewel industry and potential applications as a scintillator (Lima, Souza, & Lalic, 2008).
Mineralogical Transformations : Studies on spodumene concentrates from places like Greenbushes, Western Australia, provide insights into mineralogical transformations under conventional heating, essential for material science and mining engineering (Salakjani, Singh, & Nikoloski, 2016).
未来方向
There are a number of future directions for the study of spodumene. One direction is the development of new synthesis methods that can produce large quantities of high-quality spodumene. Another direction is the investigation of its potential use in the treatment of cancer and other diseases. Additionally, there is a focus on the development of lithium extraction technologies, decarbonization, and circular economy .
属性
IUPAC Name |
aluminum;lithium;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Li.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLWCVNCHLKFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlLiO6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12068-40-5 ((H2SiO3)aluminum.Si salt), 1302-37-0 (Parent) | |
| Record name | Spodumene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60926631 | |
| Record name | alpha-Spodumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Spodumene (AlLi(SiO3)2) | |
CAS RN |
1302-37-0, 12068-40-5, 12646-13-8 | |
| Record name | Spodumene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum lithium silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012646138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spodumene (AlLi(SiO3)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Spodumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium lithium silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Spodumene (AlLi(SiO3)2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)
